4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid
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Overview
Description
4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid typically involves the reaction of 3-(N,N-Dimethylamino)phenylboronic acid with a suitable butyric acid derivative under controlled conditions. The reaction is often catalyzed by palladium complexes in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, influencing their function and activity. The compound may also modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)phenyldiphenylphosphine
- 4-(Dimethylamino)phenyl isothiocyanate
Uniqueness
4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group with a butyric acid moiety sets it apart from other similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[3-(dimethylamino)phenyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)10-5-3-4-9(8-10)11(14)6-7-12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHGYEGMYUUPKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261905 |
Source
|
Record name | 3-(Dimethylamino)-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-95-2 |
Source
|
Record name | 3-(Dimethylamino)-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethylamino)-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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